3,4-Diaminophenylboronic acid

SERS nanosensor nitric oxide detection peroxynitrite sensing

Researchers needing simultaneous detection of reactive nitrogen species (NO, ONOO⁻) in live-cell imaging face a scarcity of multiplexed probes. 3,4-Diaminophenylboronic acid solves this with its ortho-diamine/boronic acid bifunctional scaffold, enabling dual-reactive SERS nanosensors. • Ortho-diamine reacts with NO to form benzotriazole; boronic acid detects ONOO⁻ via deboronation - two distinct SERS signatures from one probe. • Achieves submicromolar sensitivity in Raw264.7 macrophages (linear range 0-1.0×10⁻⁴ M). • Also serves as a bifunctional Suzuki coupling partner for heterocycle-decorated biaryls. Supplied as a stable solid with verified purity; global shipping available for R&D procurement.

Molecular Formula C6H9BN2O2
Molecular Weight 151.96 g/mol
Cat. No. B13408099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Diaminophenylboronic acid
Molecular FormulaC6H9BN2O2
Molecular Weight151.96 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)N)N)(O)O
InChIInChI=1S/C6H9BN2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H,8-9H2
InChIKeyUUMKCKUGEFKNTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Diaminophenylboronic Acid Functional Distinctions


3,4-Diaminophenylboronic acid (CAS 1233693-23-6; pinacol ester CAS 851883-08-4) is an arylboronic acid derivative featuring both boronic acid and 3,4-diamine functional groups on a phenyl ring [1]. This bifunctional structure enables applications distinct from unsubstituted phenylboronic acid: the ortho-diamine moiety confers dual chemical reactivity for multiplex sensing, while the boronic acid retains reversible diol-binding capacity [2]. Unlike simple phenylboronic acids that serve primarily as Suzuki coupling partners or monofunctional sensors, the 3,4-diamino substitution pattern introduces quantifiable differences in pKa, reactivity profile, and heterocycle formation capability that directly impact scientific selection .

Why 3,4-Diaminophenylboronic Acid Is Irreplaceable


Generic phenylboronic acid and positional isomers (e.g., 3-aminophenylboronic acid) cannot substitute for 3,4-diaminophenylboronic acid in applications requiring ortho-diamine functionality. The 3,4-diamino substitution pattern creates a unique bifunctional scaffold: the boronic acid group binds cis-diols reversibly, while the adjacent ortho-diamine moiety enables distinct condensation reactions with nitrite species and formation of benzimidazole or quinoxaline heterocycles [1]. This dual functionality is absent in 3-aminophenylboronic acid (lacks the second amino group for heterocycle formation), 4-aminophenylboronic acid (amino group para to boron, incapable of ortho-diamine cyclization), and unsubstituted phenylboronic acid (no amine functionality whatsoever) [2]. The predicted pKa of 8.74 ± 0.10 for 3,4-diaminophenylboronic acid also differs significantly from unsubstituted phenylboronic acid (pKa ~8.8-8.9), affecting diol-binding thermodynamics at physiological pH [3].

3,4-Diaminophenylboronic Acid vs. Structural Analogs


Dual Reactivity: NO and Peroxynitrite Detection

3,4-Diaminophenylboronic acid pinacol ester (DAPBAP) enables simultaneous detection of two intracellular reactive species—nitric oxide (NO) and peroxynitrite (ONOO⁻)—via distinct SERS spectral signatures. This dual-readout capability derives from the ortho-diamine group reacting with NO via diazotization to form a benzotriazole derivative, while the boronic acid pinacol ester undergoes deboronation upon reaction with ONOO⁻, generating two spectrally resolvable SERS band shifts [1]. Unsubstituted phenylboronic acid sensors lack the diamine moiety and therefore cannot achieve this simultaneous dual-analyte discrimination.

SERS nanosensor nitric oxide detection peroxynitrite sensing

pKa Modulation and Diol Binding at Physiological pH

The predicted pKa of 3,4-diaminophenylboronic acid (8.74 ± 0.10) represents a measurable shift relative to unsubstituted phenylboronic acid (pKa ~8.8-8.9) [1][2]. In boronic acid-based sensors, the optimal binding of cis-diols (e.g., glucose, catechol) occurs at pH near or slightly above the boronic acid pKa. The ~0.1-0.2 unit downward pKa shift for the 3,4-diamino derivative translates to slightly enhanced diol-binding capacity at physiological pH 7.4 compared to unsubstituted phenylboronic acid, as binding constant scales inversely with pKa difference [3].

boronic acid pKa diol binding physiological pH sensing

ortho-Diamine Heterocycle Formation

The 3,4-diamino substitution pattern enables condensation reactions with carbonyl compounds (aldehydes, α-diketones) and nitrite species to form benzimidazoles, quinoxalines, and benzotriazoles respectively—all while retaining the boronic acid handle for subsequent Suzuki-Miyaura cross-coupling [1]. This bifunctional reactivity is structurally impossible for 3-aminophenylboronic acid (single amino group) or 4-aminophenylboronic acid (para-substituted, incapable of ortho-cyclization). The resulting boronic acid-functionalized heterocycles serve as versatile intermediates in medicinal chemistry programs.

benzimidazole synthesis quinoxaline formation heterocyclic building block

Pinacol Ester Protection for Storage Stability

3,4-Diaminophenylboronic acid is commonly procured and stored as its pinacol ester derivative (CAS 851883-08-4) due to enhanced stability against air and moisture compared to the free boronic acid form . The pinacol ester can be synthesized via two established routes: reduction of 4-amino-3-nitrophenylboronic acid pinacol ester (yield ~92%) or Miyaura borylation of 4-bromo-o-phenylenediamine with bis(pinacolato)diboron (yield ~85%) . The ester form retains the diamine functionality while protecting the boronic acid from anhydride formation and oxidation during long-term storage at -20°C [1].

boronic ester stability pinacol protection Suzuki coupling precursor

3,4-Diaminophenylboronic Acid Application Scenarios


Intracellular NO and ONOO⁻ SERS Monitoring

3,4-Diaminophenylboronic acid pinacol ester (DAPBAP) is the enabling reagent for fabricating dual-reactive SERS nanosensors capable of simultaneously detecting nitric oxide and peroxynitrite in living cells. The ortho-diamine moiety undergoes diazotization with NO to form a benzotriazole, while the boronic ester undergoes ONOO⁻-mediated deboronation, generating two distinct SERS spectral signatures. This multiplex detection achieves a linear range of 0–1.0 × 10⁻⁴ M with submicromolar sensitivity in Raw264.7 macrophages [1].

Benzimidazole & Quinoxaline Synthesis

The 3,4-diamino substitution pattern enables condensation with aldehydes or α-diketones to form benzimidazole or quinoxaline heterocycles, respectively, while preserving the boronic acid functionality for subsequent Suzuki-Miyaura cross-coupling. This orthogonal reactivity allows access to boronic acid-decorated heterocyclic scaffolds not accessible from mono-aminophenylboronic acids, supporting diversity-oriented synthesis in drug discovery programs [1].

Suzuki-Miyaura Cross-Coupling with Diamine Handle

3,4-Diaminophenylboronic acid pinacol ester serves as a bifunctional Suzuki coupling partner, installing both boronic acid reactivity and an ortho-diamine handle onto coupling products. The pinacol ester form (CAS 851883-08-4) provides enhanced bench stability during reaction setup and can be employed in standard Pd-catalyzed cross-coupling conditions with aryl/heteroaryl halides. The resulting biaryl products retain the diamine functionality for subsequent heterocycle formation or metal coordination applications [2].

Electropolymerized Films for Affinity Sensing

Aminophenylboronic acids including 3,4-diaminophenylboronic acid can be electropolymerized onto electrode surfaces to form polyaniline-type films with boronic acid recognition sites. Upon diol binding, the polymer undergoes self-doping that manifests as a measurable resistance decrease—a signal direction opposite to non-specific background interactions. This enables reagentless, label-free detection of saccharides, hydroxy acids, and microorganisms with improved signal-to-noise discrimination compared to conventional impedimetric sensors [1].

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